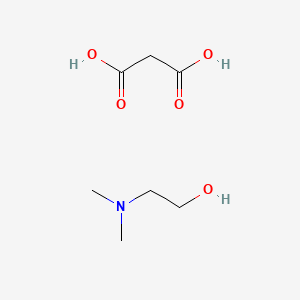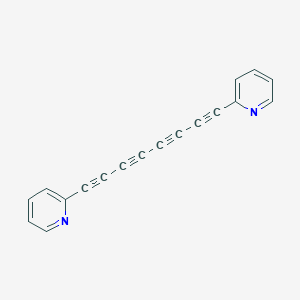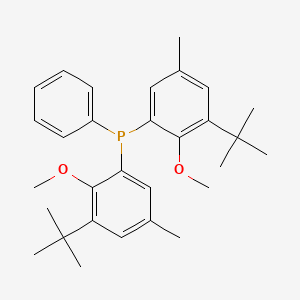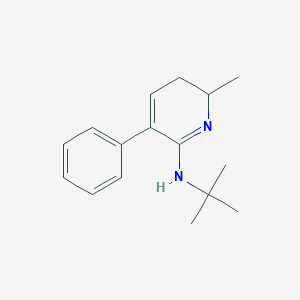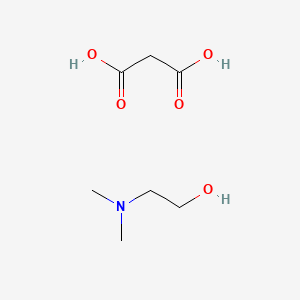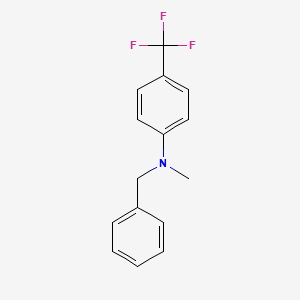![molecular formula C14H21NO2 B12601801 6-{1-[(5-Hydroxypentyl)amino]propylidene}cyclohexa-2,4-dien-1-one CAS No. 651304-79-9](/img/structure/B12601801.png)
6-{1-[(5-Hydroxypentyl)amino]propylidene}cyclohexa-2,4-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-{1-[(5-Hydroxypentyl)amino]propylidene}cyclohexa-2,4-dien-1-one is a chemical compound known for its unique structure and reactivity It features a cyclohexa-2,4-dien-1-one core with a 5-hydroxypentylamino group attached via a propylidene linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-{1-[(5-Hydroxypentyl)amino]propylidene}cyclohexa-2,4-dien-1-one typically involves the reaction of cyclohexa-2,4-dien-1-one with 5-hydroxypentylamine under specific conditions. One common method includes the photolytic cleavage of cyclohexa-2,4-dien-1-one derivatives in the presence of diamines . The reaction is carried out under visible light irradiation, which facilitates the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and light source to ensure high yield and purity. The use of continuous flow reactors and other advanced techniques can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-{1-[(5-Hydroxypentyl)amino]propylidene}cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
6-{1-[(5-Hydroxypentyl)amino]propylidene}cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be employed in labeling studies to track biological processes.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 6-{1-[(5-Hydroxypentyl)amino]propylidene}cyclohexa-2,4-dien-1-one exerts its effects involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to changes in their structure and function. This interaction can activate or inhibit various biochemical pathways, depending on the context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-{1-[(3-Hydroxypropyl)amino]propylidene}cyclohexa-2,4-dien-1-one
- 6-{1-[(5-Hydroxyhexyl)amino]propylidene}cyclohexa-2,4-dien-1-one
Uniqueness
6-{1-[(5-Hydroxypentyl)amino]propylidene}cyclohexa-2,4-dien-1-one is unique due to its specific hydroxypentylamino group, which imparts distinct reactivity and interaction profiles compared to similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
651304-79-9 |
|---|---|
Molekularformel |
C14H21NO2 |
Molekulargewicht |
235.32 g/mol |
IUPAC-Name |
2-[C-ethyl-N-(5-hydroxypentyl)carbonimidoyl]phenol |
InChI |
InChI=1S/C14H21NO2/c1-2-13(15-10-6-3-7-11-16)12-8-4-5-9-14(12)17/h4-5,8-9,16-17H,2-3,6-7,10-11H2,1H3 |
InChI-Schlüssel |
DCEWBIRHNZJRSD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=NCCCCCO)C1=CC=CC=C1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-Fluoro-2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12601720.png)
![4-Quinolinecarboxylic acid, 2-[4-[(4-hydroxyphenyl)azo]phenyl]-6-nitro-](/img/structure/B12601725.png)
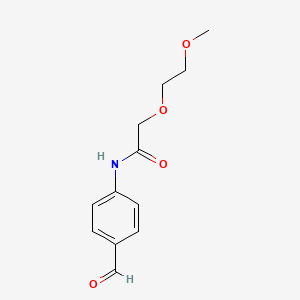

![3-[2-(4-Methylphenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12601744.png)
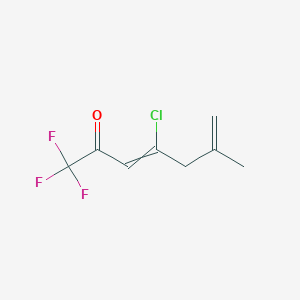
![1,7-Diazaspiro[4.4]nonane-1-carboxylic acid,6-oxo-7-[(1S)-1-phenylethyl]-,1,1-dimethylethyl ester,(5S)-](/img/structure/B12601751.png)
